Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
Description
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate (CAS: 174073-95-1, MW: 271.26) is a pyrrolidine derivative featuring a 2-oxopyrrolidine core substituted with two fluorine atoms at the 3,3-positions, a hydroxymethyl group at position 4, and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen . This structure combines fluorination and polar functional groups, which are critical in modulating physicochemical properties such as metabolic stability and solubility.
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)10(7-17)6-16(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2 |
InChI Key |
QDDXSSAXOHYMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl and Hydroxymethyl Groups: The difluoromethyl and hydroxymethyl groups are introduced via selective fluorination and hydroxylation reactions.
Benzyl Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has the following chemical structure:
- Molecular Formula : C12H14F2N2O4
- CAS Number : 1823231-44-2
The presence of difluoromethyl and hydroxymethyl groups enhances its biological activity and stability, making it a candidate for various pharmacological applications.
Inhibitors of Peptide Deformylase
One of the primary applications of this compound is as an inhibitor of peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis. Research has shown that compounds similar to this compound can effectively inhibit PDF activity, which may lead to antibacterial drug development. Inhibiting PDF can disrupt bacterial growth, offering a potential treatment for antibiotic-resistant infections .
Anticancer Activity
Studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, research focusing on compounds with similar structures has demonstrated their ability to target specific cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor growth. This suggests that this compound could be explored further for its potential use in cancer therapeutics .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds related to this compound. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antibacterial Activity
In a study examining various peptide deformylase inhibitors, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, supporting its potential as a novel antibacterial agent .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of pyrrolidine derivatives found that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl and benzyl ester groups contribute to its overall stability and solubility. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparative Insights
Fluorination Effects
The 3,3-difluoro substitution in the target compound reduces basicity and enhances metabolic stability compared to non-fluorinated pyrrolidines, as fluorine’s electronegativity decreases electron density at adjacent atoms .
Hydroxymethyl Group Reactivity
The hydroxymethyl group in the target compound may undergo oxidation or conjugation, similar to 4-(hydroxymethyl)phenylhydrazine (HMPH), which is metabolized to a diazonium ion . This reactivity could be leveraged for prodrug activation or complicate stability, depending on the application.
Boron-Containing Analogs
2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid () shares the difluoro and hydroxymethyl motifs but replaces the pyrrolidine core with a boronic acid. This substitution enables covalent interactions with biological targets (e.g., proteasome inhibitors) or participation in cross-coupling reactions .
Biological Activity
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H13F2NO3
- Molecular Weight: 257.24 g/mol
- CAS Number: 1638761-26-8
Structural Representation:
The compound features a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents, which may influence its biological activity.
Synthesis
The synthesis of this compound involves several steps typically including:
- Formation of the pyrrolidine core.
- Introduction of difluoro and hydroxymethyl groups through selective functionalization.
- Esterification to achieve the benzyl ester form.
Antiproliferative Effects
Research has indicated that compounds similar to Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine exhibit significant antiproliferative effects on mammalian cells. For example, studies on related derivatives have shown that they can inhibit topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism of action for this class of compounds includes:
- Topoisomerase Inhibition: By interfering with the enzyme's function, these compounds can prevent DNA unwinding necessary for replication.
- Induction of Apoptosis: The resultant stress on cellular machinery may trigger programmed cell death pathways.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
